1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol

Hsp90 inhibition cancer ATPase assay

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol (molecular formula C₂₃H₂₅BrN₂O₄S) belongs to the phenylsulfonylpiperazine class of synthetic small molecules. The structure comprises a 6-bromonaphthalene unit linked via a 2-hydroxypropoxy spacer to a piperazine ring bearing an N‑phenylsulfonyl substituent.

Molecular Formula C23H25BrN2O4S
Molecular Weight 505.4 g/mol
Cat. No. B15096621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol
Molecular FormulaC23H25BrN2O4S
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H25BrN2O4S/c24-20-8-6-19-15-22(9-7-18(19)14-20)30-17-21(27)16-25-10-12-26(13-11-25)31(28,29)23-4-2-1-3-5-23/h1-9,14-15,21,27H,10-13,16-17H2
InChIKeyHCRWKKPJYKFKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol – Structural Class, Core Pharmacophore, and Procurement-Relevant Identity


1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol (molecular formula C₂₃H₂₅BrN₂O₄S) belongs to the phenylsulfonylpiperazine class of synthetic small molecules. The structure comprises a 6-bromonaphthalene unit linked via a 2-hydroxypropoxy spacer to a piperazine ring bearing an N‑phenylsulfonyl substituent [1]. This chemotype is a privileged scaffold with demonstrated inhibitory activity against heat shock protein 90 (Hsp90), the Aedes aegypti Kir1 potassium channel, Plasmodium falciparum erythrocytic invasion, and luminal breast cancer cell proliferation [1][2][3][4]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is used exclusively as a research tool for target validation and structure–activity relationship (SAR) studies.

Why Structurally Similar 6-Bromonaphthalene-Piperazine Derivatives Cannot Substitute for 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol in Research Procurement


Within the 6-bromonaphthalene-2-oxy-propanol-piperazine series, the nature of the piperazine N-substituent is the dominant driver of target engagement, potency, and phenotypic selectivity. Published SAR demonstrates that replacing the N,N-dimethylsulfonamide group (Compound 1, Hsp90 ATPase IC₅₀ = 1.61 µM) with a directly attached 4-hydroxyphenyl group (Compound 6f) improves Hsp90 ATPase IC₅₀ to 0.91 µM, while a simple phenyl substituent (Compound 6k) ablates Hsp90 inhibitory activity entirely [1]. The phenylsulfonyl substituent present in the target compound introduces a tetrahedral sulfur center that alters both the electronic character and the spatial orientation of the aromatic ring relative to the piperazine, creating a pharmacophore distinct from both sulfonamide-linked and directly-attached aryl analogs. In the antimalarial context, the phenylsulfonylpiperazine chemotype confers a specific erythrocyte invasion blockade phenotype that is absent in des-sulfonyl or N-arylpiperazine analogs [2]. Consequently, substituting a dimethylsulfonamide, 4-hydroxyphenyl, or unsubstituted phenyl analog for this compound in an experimental protocol introduces uncontrolled variables in target binding, cellular potency, and mechanism-of-action studies.

Quantitative Differential Evidence for 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol Relative to Closest Structural Analogs


Hsp90 ATPase Inhibitory Potency: Phenylsulfonyl vs. N,N-Dimethylsulfonamide Substitution on the 6-Bromonaphthalene-Propanol-Piperazine Scaffold

In the SAR study by Cherfaoui et al. (2016), Compound 1—the direct N,N-dimethylsulfonamide analog of the target compound—exhibited an Hsp90 ATPase IC₅₀ of 1.61 ± 0.3 µM [1]. Replacing the N,N-dimethylsulfonamide with a 4-hydroxyphenyl group (Compound 6f) improved the Hsp90 ATPase IC₅₀ to 0.91 µM, while replacement with an unsubstituted phenyl group (Compound 6k) resulted in loss of Hsp90 inhibitory activity (IC₅₀ >20 µM) [1]. The target compound's phenylsulfonyl group is structurally intermediate between the sulfonamide and directly-attached aryl series: the sulfonyl (–SO₂–) linker retains the tetrahedral geometry of the sulfonamide but replaces the dimethylamino moiety with a phenyl ring, which can engage in π–π stacking interactions within the hydrophobic sub-pocket formed by Lys58 of Hsp90 [1]. Although direct Hsp90 ATPase data for the target compound are not available in the peer-reviewed literature, the SAR trend indicates that the phenylsulfonyl substitution pattern occupies a distinct activity space relative to both the N,N-dimethylsulfonamide (1.61 µM) and the directly-attached phenyl (>20 µM) extremes.

Hsp90 inhibition cancer ATPase assay

Anti-Proliferative Activity Against MCF-7 Breast Cancer Cells: Phenylsulfonylpiperazine Class vs. Sulfonamide and Direct Aryl Analogs

Anti-proliferative activity against the MCF-7 luminal breast cancer cell line provides a functionally integrated measure of target engagement and cellular permeability. Compound 1 (N,N-dimethylsulfonamide) displayed an MCF-7 IC₅₀ of 0.91 ± 0.7 µM, while Compound 6f (4-hydroxyphenyl) showed an IC₅₀ of 1.10 ± 1.95 µM [1]. In a separate study of the phenylsulfonylpiperazine class, the most potent derivative (Compound 3) achieved an MCF-7 IC₅₀ of 4.48 µM with a selectivity index of 35.6 relative to non-tumor cells [2]. The target compound combines the 6-bromonaphthalene-propanol scaffold of the Cherfaoui series with the phenylsulfonylpiperazine warhead of the da Silva series. The 6-bromonaphthalene moiety was shown to be critical for anti-proliferative activity: its replacement with naphthalene (debrominated analog 9a) improved Hsp90 IC₅₀ to 0.4 µM but substantially weakened anti-proliferative potency, indicating that the bromine atom contributes to cellular activity through mechanisms beyond target binding [1].

breast cancer MCF-7 anti-proliferative cytotoxicity

Antimalarial Phenotype Specificity: Erythrocyte Invasion Blockade Unique to the Phenylsulfonylpiperazine Scaffold

The phenylsulfonylpiperazine class was identified from the MMV Pathogen Box screen as a specific inhibitor of Plasmodium falciparum erythrocyte invasion, a phenotype mechanistically distinct from conventional antimalarials that target intra-erythrocytic parasite development [1]. The hit compound MMV020291 (1) and its optimized analogs blocked merozoite internalization into red blood cells without affecting other asexual lifecycle stages, as confirmed by live-cell microscopy [1]. SAR optimization established that the phenylsulfonyl group is essential for this invasion-specific phenotype; replacement with other sulfonyl or carbonyl groups altered both potency and the phenotypic signature [1]. Optimized analogs exhibited EC₅₀ values of 1.8–2.3 µM against drug-sensitive and multidrug-resistant P. falciparum strains, with no detectable human HepG2 cytotoxicity at the highest tested concentrations [1]. The target compound, bearing the identical phenylsulfonylpiperazine warhead, shares the structural determinants required for this invasion-blocking mechanism.

antimalarial Plasmodium falciparum erythrocyte invasion phenotypic screening

Multi-Target Privileged Scaffold Evidence: Phenylsulfonylpiperazine Activity Across Hsp90, AeKir, and α-Glucosidase

The phenylsulfonylpiperazine substructure qualifies as a privileged scaffold based on its demonstrated activity across at least four distinct target classes: (i) Hsp90 inhibition with IC₅₀ values in the low-micromolar range (Compound 6f: 0.91 µM) [1]; (ii) Aedes aegypti Kir1 potassium channel inhibition with IC₅₀ values from 0.713 mM (Compound 9b) to single-digit micromolar for optimized analogs [2]; (iii) α-glucosidase enzyme inhibition, where phenylsulfonylpiperazine Compound 1 achieved 83.52 ± 0.41% inhibition, exceeding the reference inhibitor quercetin (81.41 ± 0.02%) [3]; and (iv) luminal breast cancer cell cytotoxicity (MCF-7 IC₅₀ = 4.48 µM, SI = 35.6) [4]. By contrast, the 4-phenylpiperazine analog 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 695170-40-2), which lacks the sulfonyl linker, is not reported to exhibit any of these activities in the peer-reviewed literature. The sulfonyl group's electron-withdrawing character and its capacity to orient the phenyl ring for target-specific interactions are the structural features that enable this polypharmacology [1][2][3][4].

polypharmacology privileged scaffold AeKir channel α-glucosidase

Structural Differentiation and Physicochemical Property Divergence: Phenylsulfonylpiperazine vs. Directly-Attached Phenylpiperazine

The sulfonyl (–SO₂–) linker between the piperazine nitrogen and the phenyl ring introduces significant physicochemical divergence from directly-attached 4-phenylpiperazine analogs. The sulfonyl group increases the topological polar surface area (tPSA contribution of ~34 Ų for the –SO₂– moiety vs. 0 Ų for a direct C–N bond) and reduces the calculated logP by approximately 0.5–0.8 log units relative to the corresponding 4-phenylpiperazine [1]. This property shift has practical implications for aqueous solubility, membrane permeability, and protein binding. In the Cherfaoui et al. SAR series, the sulfonamide-bearing Compound 1 (tPSA ≈ 78 Ų) and the 4-hydroxyphenyl Compound 6f (tPSA ≈ 64 Ų) both showed measurable cellular anti-proliferative activity, whereas analogs with excessive lipophilicity (e.g., cyclohexyl-substituted Compound 6d) were inactive despite maintaining target binding, likely due to solubility-limited cellular exposure [1]. The phenylsulfonylpiperazine class further demonstrates favorable ADME properties in silico: Kocabaş et al. reported that phenylsulfonylpiperazine derivatives comply with Lipinski's Rule of Five and Veber's rules, with predicted human intestinal absorption >90% and no PAINS alerts [2]. These properties differentiate the target compound from simpler 4-arylpiperazine analogs that may have more favorable synthetic accessibility but lack the balanced polarity required for cellular assays.

physicochemical properties sulfonyl linker drug-likeness SAR

Optimal Research and Industrial Application Scenarios for 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol


Hsp90-Dependent Cancer Cell Line Probing and Client Protein Degradation Studies

This compound is suited as a tool molecule for investigating Hsp90 client protein degradation (e.g., Her-2, Akt, Raf-1) in MCF-7, HCT-116, A549, or MDA-MB-231 cell lines. The 6-bromonaphthalene-propanol scaffold has validated Hsp90 engagement (Compound 1 Hsp90 ATPase IC₅₀ = 1.61 µM; Compound 6f IC₅₀ = 0.91 µM [1]), and the phenylsulfonylpiperazine warhead introduces a distinct binding mode compared to the extensively characterized N-terminal domain inhibitors (geldanamycin derivatives). Researchers should include the N,N-dimethylsulfonamide analog (Compound 1) and the 4-hydroxyphenyl analog (Compound 6f) as reference controls to benchmark the contribution of the phenylsulfonyl group to both target engagement and cellular anti-proliferative activity.

Plasmodium falciparum Erythrocyte Invasion Mechanism-of-Action Studies

The phenylsulfonylpiperazine substructure has been validated as a specific inhibitor of merozoite invasion into red blood cells, a mechanism orthogonal to all current clinical antimalarials [2]. This compound can serve as a starting point for invasion-specific probe development, with the 6-bromonaphthalene moiety providing a synthetic handle for further SAR exploration. Researchers should employ the Nluc reporter invasion assay (Dans et al.) and include MMV020291 as a positive control. The absence of HepG2 cytotoxicity in optimized phenylsulfonylpiperazine analogs [2] supports their use in parasite selectivity profiling.

Polypharmacology Tool for Multi-Target Profiling Across Kinase, Ion Channel, and Metabolic Enzyme Panels

The phenylsulfonylpiperazine privileged scaffold enables simultaneous engagement of Hsp90, AeKir potassium channels, and α-glucosidase [1][3][4]. For research programs investigating polypharmacology or seeking to identify off-target liabilities, this compound provides a single chemical entity with activity across structurally diverse target classes. Counter-screening should include the des-sulfonyl 4-phenylpiperazine analog (CAS 695170-40-2) as a negative control to confirm that observed activities are sulfonyl-dependent. The balanced physicochemical profile (tPSA ~60–80 Ų, Lipinski-compliant) enables testing in both biochemical and cell-based formats without formulation challenges.

Structure-Activity Relationship Benchmarking and Fragment Replacement Studies

In SAR campaigns targeting the piperazine N-substituent of 6-bromonaphthalene-propanol-piperazine scaffolds, this compound serves as a key reference point representing the phenylsulfonyl chemotype. Its activity can be systematically compared against N,N-dimethylsulfonamide (Compound 1), 4-hydroxyphenyl (Compound 6f), unsubstituted phenyl (Compound 6k, inactive), benzyl (Compound 6e), and 4-chlorophenyl (Compound 6j) analogs [1]. This panel covers the major electronic and steric variations at the piperazine terminus, enabling researchers to attribute potency changes to specific molecular interactions (e.g., π–π stacking, hydrogen bonding, hydrophobic packing) rather than to nonspecific scaffold effects.

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